Triple NK1/NK2/NK3 Binding Affinity vs. SCH 206272
CS-003 exhibits a balanced sub‑nanomolar binding profile across all three human neurokinin receptors, with Ki values of 2.3 nM (NK1), 0.54 nM (NK2), and 0.74 nM (NK3) [1]. In comparison, the structurally distinct triple antagonist SCH 206272 displays a slightly more potent, yet differently weighted, profile with Ki values of 1.3 nM (NK1), 0.4 nM (NK2), and 0.3 nM (NK3) [2]. While both compounds achieve triple‑receptor blockade, CS-003 offers a distinct spiro‑benzothiophene‑oxide pharmacophore that may confer different physicochemical and pharmacokinetic properties relative to the bipiperidine‑based SCH 206272 .
| Evidence Dimension | Binding affinity (Ki) at human NK1, NK2, NK3 receptors |
|---|---|
| Target Compound Data | NK1: 2.3 ± 0.52 nM; NK2: 0.54 ± 0.11 nM; NK3: 0.74 ± 0.17 nM |
| Comparator Or Baseline | SCH 206272 – NK1: 1.3 nM; NK2: 0.4 nM; NK3: 0.3 nM |
| Quantified Difference | CS-003 NK2 affinity is 1.35‑fold lower than SCH 206272; NK3 affinity is 2.47‑fold lower; NK1 affinity is 1.77‑fold lower. |
| Conditions | Radioligand binding assays using recombinant human NK1, NK2, and NK3 receptors expressed in CHO cells (CS-003) or similar heterologous expression systems (SCH 206272). |
Why This Matters
Selection between CS-003 and SCH 206272 depends on the desired receptor‑subtype balance and scaffold‑specific off‑target profiles; CS-003 provides an alternative chemotype with a published clinical dataset in asthmatic patients.
- [1] Tsuchida H, et al. Novel triple neurokinin receptor antagonist CS-003 strongly inhibits neurokinin related responses. Eur J Pharmacol. 2008; 584(2-3): 378-385. View Source
- [2] Reichard GA, et al. SCH 206272: a potent, orally active tachykinin NK1, NK2, and NK3 receptor antagonist. Eur J Pharmacol. 2002; 451(2): 177-189. View Source
